molecular formula C19H25N3O4 B4526629 ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate

ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate

Cat. No.: B4526629
M. Wt: 359.4 g/mol
InChI Key: FJLYIRJLOYRWIY-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group at the 5-position.

The next step involves the acylation of the indole derivative with an appropriate acylating agent, such as acetyl chloride, to form the intermediate compound. This intermediate is then reacted with ethyl 4-aminopiperidine-1-carboxylate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-(5-methoxy-1H-indol-1-yl)propanoate): Similar structure but with a propanoate ester instead of a piperidinecarboxylate.

    5-Methoxy-1H-indole-2-carboxylic acid: Contains the indole moiety with a carboxylic acid functional group.

    N-(5-Methoxy-1H-indol-1-yl)acetamide: Similar indole structure with an acetamide group.

Uniqueness

Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate is unique due to the combination of its indole moiety, piperidine ring, and ester functional group. This unique structure may confer distinct biological activities and properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-[[2-(5-methoxyindol-1-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-26-19(24)21-10-7-15(8-11-21)20-18(23)13-22-9-6-14-12-16(25-2)4-5-17(14)22/h4-6,9,12,15H,3,7-8,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLYIRJLOYRWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate
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ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate
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ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate
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ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate
Reactant of Route 5
ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate
Reactant of Route 6
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ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate

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